Disulfide, bis[[(4-nitrophenyl)methyl]seleno]
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Overview
Description
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is a chemical compound with the molecular formula C14H12N2O4S2Se2 It is characterized by the presence of disulfide and selenide groups attached to a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[[(4-nitrophenyl)methyl]seleno] typically involves the reaction of 4-nitrobenzyl chloride with sodium selenide, followed by oxidation to form the disulfide linkage. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] undergoes various types of chemical reactions, including:
Oxidation: The disulfide and selenide groups can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiols and selenols.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, thiols, and selenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide and selenide bonds.
Biology: Investigated for its potential role in redox biology and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of disulfide, bis[[(4-nitrophenyl)methyl]seleno] involves its ability to undergo redox reactions. The disulfide and selenide groups can participate in electron transfer processes, making the compound a potential redox-active agent. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes such as glutathione peroxidase and thioredoxin reductase.
Cellular Pathways: Modulation of cellular redox states and signaling pathways related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl)disulfide: Similar structure but lacks the selenide group.
Disulfide, bis(4-methylphenyl): Contains methyl groups instead of nitrophenyl groups.
Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains additional fluorine and methyl groups.
Properties
CAS No. |
593248-02-3 |
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Molecular Formula |
C14H12N2O4S2Se2 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
1-nitro-4-[[(4-nitrophenyl)methylselanyldisulfanyl]selanylmethyl]benzene |
InChI |
InChI=1S/C14H12N2O4S2Se2/c17-15(18)13-5-1-11(2-6-13)9-23-21-22-24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |
InChI Key |
CZNWWVRGINNAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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